molecular formula C19H24N2OS B5176127 (5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5176127
M. Wt: 328.5 g/mol
InChI Key: YKLKNYDTJVGEJP-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a phenethylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-phenethylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired methanone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products Formed:

Scientific Research Applications

(5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (5-Methyl-2-thienyl)(4-phenethylpiperazino)methanone
  • (5-Propyl-2-thienyl)(4-phenethylpiperazino)methanone

Comparison:

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-17-8-9-18(23-17)19(22)21-14-12-20(13-15-21)11-10-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKNYDTJVGEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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